molecular formula C5H5BrN2O B170325 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole CAS No. 121562-08-1

3-Bromo-5-cyclopropyl-1,2,4-oxadiazole

Cat. No. B170325
M. Wt: 189.01 g/mol
InChI Key: SKWIAZWIYKVAIP-UHFFFAOYSA-N
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Description

3-Bromo-5-cyclopropyl-1,2,4-oxadiazole is a chemical compound with the molecular formula C5H5BrN2O . It has a molecular weight of 189.01 . The compound is typically stored at temperatures below -20°C .


Synthesis Analysis

1,3,4-Oxadiazole derivatives can be synthesized through various methods. One common synthetic route involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents . Another method involves a one-pot synthesis-functionalization strategy for accessing 2,5-disubstituted 1,3,4-oxadiazoles, from carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides .


Molecular Structure Analysis

The InChI code for 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole is 1S/C5H5BrN2O/c6-5-7-4(9-8-5)3-1-2-3/h3H,1-2H2 . This indicates the presence of a bromine atom, a cyclopropyl group, and a 1,2,4-oxadiazole ring in the molecular structure.


Physical And Chemical Properties Analysis

3-Bromo-5-cyclopropyl-1,2,4-oxadiazole is a liquid at room temperature . .

Scientific Research Applications

  • High-Energy Molecules

    • Field : Material Science
    • Application : Oxadiazoles, including 1,2,4-oxadiazoles, have been utilized as high energy molecules or energetic materials .
    • Method : The synthesis methods vary depending on the specific application and the desired properties of the final compound .
    • Results : These compounds have shown favorable oxygen balance and positive heat of formations .
  • Ionic Salts

    • Field : Material Science
    • Application : Oxadiazoles have been utilized in the creation of ionic salts .
    • Method : The synthesis methods vary depending on the specific application and the desired properties of the final compound .
    • Results : These compounds have been successfully utilized in a wide range of applications .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and others .

Future Directions

1,3,4-Oxadiazoles, including 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole, have potential for further development in various scientific areas such as pharmaceutical industry, drug discovery, scintillating materials, and dyestuff industry . They have shown promising results in medicinal chemistry programs, including investigations into their activity as anticancer, antimicrobial, and antiviral agents .

properties

IUPAC Name

3-bromo-5-cyclopropyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c6-5-7-4(9-8-5)3-1-2-3/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWIAZWIYKVAIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301282353
Record name 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole
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Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-cyclopropyl-1,2,4-oxadiazole

CAS RN

121562-08-1
Record name 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-5-cyclopropyl-1,2,4-oxadiazole
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